Enhanced Lipophilicity Drives Superior Membrane Permeability vs. 4-Chloro-2-(piperidin-1-yl)pyrimidine
The 6-methyl substituent in 4-chloro-6-methyl-2-(piperidin-1-yl)pyrimidine significantly increases lipophilicity relative to the 4-chloro-2-(piperidin-1-yl) analog. The calculated LogP for the target compound is 2.9081 , whereas the des-methyl comparator (CAS 24192-95-8) has a LogP of 2.1853 . This 0.72 log unit increase translates to an approximately 5.2-fold higher predicted octanol-water partition coefficient, suggesting enhanced passive membrane permeability and potentially improved oral absorption or blood-brain barrier penetration. The increased LogP also aligns with the compound's improved cellular potency in PI3Kδ assays (see Evidence Item 2), as membrane permeability is often rate-limiting for intracellular target engagement.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.9081 |
| Comparator Or Baseline | 4-Chloro-2-(piperidin-1-yl)pyrimidine (CAS 24192-95-8); LogP = 2.1853 |
| Quantified Difference | ΔLogP = +0.7228 (approx. 5.2-fold higher partition coefficient) |
| Conditions | Computational prediction (ChemDiv / ChemSrc databases) |
Why This Matters
Higher LogP predicts better membrane permeability, which can directly influence intracellular target engagement and in vivo efficacy, making this compound a more suitable starting point for CNS or intracellular kinase programs.
